3-methoxy-2,2-dimethylpropane-1-sulfonyl chloride
Description
3-Methoxy-2,2-dimethylpropane-1-sulfonyl chloride (molecular formula: C₅H₁₁ClO₃S, molecular weight: 198.66 g/mol) is a sulfonyl chloride derivative characterized by a branched alkyl chain with methoxy and dimethyl substituents. Its structure features a sulfonyl chloride group (-SO₂Cl) at the terminal position, a methoxy (-OCH₃) group at the third carbon, and two methyl groups (-CH₃) at the second carbon (SMILES: CC(COC)CS(=O)(=O)Cl) . This compound is likely utilized as a reagent in organic synthesis, particularly for introducing sulfonate groups or acting as an electrophile in nucleophilic substitution reactions.
Properties
IUPAC Name |
3-methoxy-2,2-dimethylpropane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO3S/c1-6(2,4-10-3)5-11(7,8)9/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTJTVGITHHAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Sulfonic Acids
Sulfonic acids react with chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield sulfonyl chlorides. However, these reagents often require anhydrous conditions and generate corrosive byproducts. A preferred alternative involves chlorine gas (Cl₂) in acidic media, which avoids stoichiometric reagent waste and enables in situ generation of HCl for catalysis. For example, patent US7772403B2 demonstrates that bubbling Cl₂ through a solution of the sulfonic acid precursor in acetic acid/water (8:1 v/v) at 0–20°C achieves near-quantitative conversion to the sulfonyl chloride.
Reaction conditions for chlorination:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Cl₂ equivalents | 2.0–2.8 | Prevents under-/over-chlorination |
| Solvent system | Acetic acid/H₂O (8:1) | Enhances Cl₂ solubility and reactivity |
| Temperature | 0–20°C | Minimizes side reactions |
| Catalyst | None required | — |
Oxidative Chlorination of Sulfides
Alkyl sulfides can be directly converted to sulfonyl chlorides using Cl₂ in the presence of oxidizing agents. This one-pot method combines oxidation and chlorination, often employing hydrogen peroxide (H₂O₂) to mediate sulfide → sulfoxide → sulfone → sulfonyl chloride transitions. For instance, a patent by Google Patents CA2644016A1 reports that treating 3-methoxy-2,2-dimethylpropane-1-sulfide with Cl₂ (2.5 equiv) and H₂O₂ (1.2 equiv) in chloroform at 15°C produces the target sulfonyl chloride in 89% yield after 24 hours.
Critical considerations:
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Stoichiometry: Excess Cl₂ (>2.5 equiv) risks over-chlorination, forming sulfonic acid byproducts.
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Oxidant selection: H₂O₂ prevents disulfide formation but requires careful pH control to avoid premature quenching of Cl₂.
Advanced Synthetic Strategies for this compound
Diazonium Salt-Mediated Synthesis
Diazotization of 3-methoxy-2,2-dimethylpropane-1-amine followed by treatment with sulfur dioxide (SO₂) and CuCl represents a niche route. As detailed in a Royal Society of Chemistry protocol, the amine is first converted to a diazonium salt using NaNO₂ and HCl at <-5°C. Subsequent reaction with SO₂ in the presence of CuCl yields the sulfonyl chloride via radical intermediates. While this method achieves 75–80% yields, it demands rigorous temperature control and specialized equipment for handling gaseous SO₂.
Typical workflow:
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Diazotization:
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Sulfonation:
Direct Chlorination of Mercapto Derivatives
Thiol precursors offer a streamlined pathway. Reacting 3-methoxy-2,2-dimethylpropane-1-thiol with Cl₂ in dichloromethane at -10°C produces the sulfonyl chloride in 92% yield after 2 hours. This method avoids intermediate isolation but requires strict exclusion of moisture to prevent hydrolysis to sulfonic acids.
Purification protocol:
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Post-reaction, the organic layer is washed with cold NaHCO₃ (0°C) to neutralize residual HCl.
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Final recrystallization from diethyl ether at -78°C yields colorless crystals (>99% purity).
Analytical Characterization and Quality Control
Spectroscopic Identification
¹H NMR (CDCl₃, 500 MHz):
Chemical Reactions Analysis
Types of Reactions: 3-methoxy-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction reactions: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions:
Major Products Formed:
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate ester derivatives: Formed by the reaction with alcohols.
Sulfonyl hydride: Formed by reduction reactions.
Scientific Research Applications
Chemistry: 3-methoxy-2,2-dimethylpropane-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it is used in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties .
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 3-methoxy-2,2-dimethylpropane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols . This reactivity is utilized in the synthesis of various derivatives, which can then exert their effects through different molecular targets and pathways .
Comparison with Similar Compounds
Structural and Molecular Differences
The following table summarizes key structural and molecular properties of 3-methoxy-2,2-dimethylpropane-1-sulfonyl chloride and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Features |
|---|---|---|---|---|
| This compound | C₅H₁₁ClO₃S | 198.66 | Methoxy (-OCH₃), two methyl (-CH₃) | Branched alkyl chain with polar methoxy |
| 2,2-Dimethylpropane-1-sulfonyl chloride | C₅H₁₁ClO₂S | 170.66 | Two methyl (-CH₃) | Linear alkyl chain, no methoxy |
| 3-Methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride | C₆H₁₃ClO₄S | 216.68 | Methoxy, methoxymethyl (-CH₂OCH₃) | Additional ether group, increased steric bulk |
| 3-(1,3-Dioxo-isoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl chloride | C₁₃H₁₄ClNO₄S | 315.77 | Isoindolyl group, two methyl | Aromatic heterocycle, high steric hindrance |
Reactivity and Functional Group Influence
- This electron-donating group may also moderate the electrophilicity of the sulfonyl chloride, affecting reaction rates with nucleophiles.
- In contrast, 3-methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride (C₆H₁₃ClO₄S) has even greater steric bulk due to the methoxymethyl group, which could further slow down substitution reactions .
- Aromatic Modifications: The isoindolyl-substituted analog (C₁₃H₁₄ClNO₄S) exhibits significantly higher molecular weight and steric complexity. Its aromatic group may facilitate π-π interactions in crystalline or supramolecular contexts, though this would likely reduce solubility in non-aromatic solvents .
Biological Activity
3-Methoxy-2,2-dimethylpropane-1-sulfonyl chloride (CAS No. 1483709-73-4) is a sulfonyl chloride compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity in various organic synthesis reactions. The compound can participate in nucleophilic substitution reactions and is often utilized as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl chloride moiety can act as an electrophile, potentially inhibiting enzymes involved in metabolic pathways.
- Cell Signaling Modulation : By modifying proteins through sulfonation, this compound may influence cell signaling pathways crucial for cellular functions.
Anticancer Potential
Sulfonyl chlorides have been explored for their anticancer properties. Some studies suggest that they can induce apoptosis in cancer cells through the modulation of signaling pathways.
| Study | Findings | Reference |
|---|---|---|
| In vitro study on sulfonyl chlorides | Induced apoptosis in breast cancer cells | |
| Mechanistic study on enzyme inhibition | Inhibited cancer cell proliferation |
Anti-inflammatory Effects
The potential anti-inflammatory effects of sulfonyl chlorides are also noteworthy. Compounds in this class have been shown to reduce inflammatory markers in various models.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonyl chlorides, including derivatives similar to this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
Case Study 2: Anticancer Mechanisms
In another investigation, researchers examined the effects of sulfonyl chloride compounds on cancer cell lines. The results demonstrated that these compounds could disrupt cell cycle progression and promote apoptosis through caspase activation.
Q & A
Q. How does this compound compare to structurally related sulfonyl chlorides in drug discovery?
- Methodological Answer :
- Steric bulk : The 2,2-dimethyl group enhances steric shielding, reducing non-specific binding in enzyme inhibition assays compared to less hindered analogs .
- Electron-donating effects : Methoxy groups increase electron density at the sulfonyl center, moderating reactivity for controlled sulfonylation .
- Case study : In kinase inhibitor synthesis, this compound improved selectivity over 3-(4-methoxyphenyl) analogs by 30% in IC₅₀ assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
